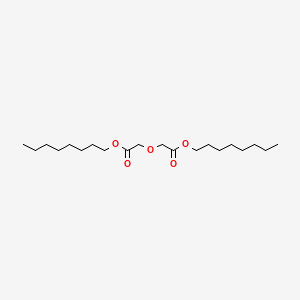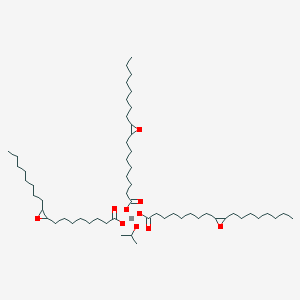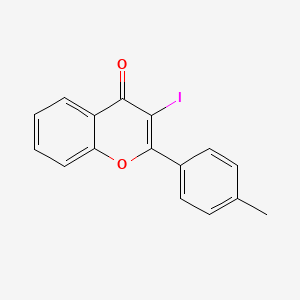
Dioctyl 2,2'-oxydiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl 2,2’-oxydiacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of oxydiacetic acid with octanol. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of flexible plastics. Its chemical structure consists of two octyl groups attached to the oxydiacetate moiety, which imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 2,2’-oxydiacetate typically involves the esterification of oxydiacetic acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150°C to facilitate the esterification process. The reaction can be represented as follows:
Oxydiacetic acid+2Octanol→Dioctyl 2,2’-oxydiacetate+Water
Industrial Production Methods
In industrial settings, the production of dioctyl 2,2’-oxydiacetate involves similar esterification processes but on a larger scale. The raw materials, oxydiacetic acid and octanol, are fed into a reaction vessel along with an acid catalyst. The mixture is heated and stirred to ensure complete reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl 2,2’-oxydiacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dioctyl 2,2’-oxydiacetate can hydrolyze to form oxydiacetic acid and octanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Oxydiacetic acid and octanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Dioctyl 2,2’-oxydiacetate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Investigated for its potential use in biological systems as a stabilizer for certain enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the manufacture of flexible PVC products, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of dioctyl 2,2’-oxydiacetate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction occurs through the insertion of the dioctyl groups between polymer chains, which disrupts the regular packing and reduces the glass transition temperature of the polymer.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar applications in flexible plastics.
Dioctyl terephthalate: Used as a non-phthalate alternative plasticizer.
Diethyl 2,2’-oxydiacetate: Similar ester with shorter alkyl chains.
Uniqueness
Dioctyl 2,2’-oxydiacetate is unique due to its specific ester structure, which imparts distinct properties such as lower volatility and higher compatibility with certain polymers compared to other plasticizers. Its ability to form stable complexes with various substances also makes it valuable in specialized applications.
Propiedades
Número CAS |
6634-34-0 |
|---|---|
Fórmula molecular |
C20H38O5 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
octyl 2-(2-octoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(21)17-23-18-20(22)25-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Clave InChI |
RIDUWSCSWADNHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)COCC(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)


![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)


![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)


